molecular formula C20H19BrN4OS B2716504 2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(2-bromobenzyl)acetamide CAS No. 1358895-12-1

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(2-bromobenzyl)acetamide

Cat. No.: B2716504
CAS No.: 1358895-12-1
M. Wt: 443.36
InChI Key: VLYKEMRCTJQFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(2-bromobenzyl)acetamide is a useful research compound. Its molecular formula is C20H19BrN4OS and its molecular weight is 443.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into compounds similar to "2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(2-bromobenzyl)acetamide" often focuses on their synthesis and characterization. For example, studies have developed methods for synthesizing various heterocyclic compounds with potential biological activity. Techniques such as esterification, oxidative cyclization, and reactions with substituted benzaldehyde are utilized to create compounds with specific antibacterial activities. These synthesized compounds undergo extensive characterization using techniques like FT-IR, elemental analysis, and NMR methods, highlighting the complex chemistry involved in creating potentially bioactive molecules (Jebur, Abdullah, & Saleh, 2018).

Antimicrobial Activity

Another significant area of research is the evaluation of antimicrobial properties. Compounds derived from "this compound" and its derivatives have been tested against various bacterial strains. Studies often explore the reactivity of these compounds with different nitrogen-based nucleophiles, leading to the creation of novel derivatives showing promising antimicrobial activity. Computational calculations support these findings by providing insights into the molecular basis of the activity, which aids in the design of more effective antimicrobial agents (Fahim & Ismael, 2019).

Heterocyclic Synthesis

The versatility of "this compound" derivatives in synthesizing a wide range of heterocyclic compounds is another focus. Through various cascade reactions, these derivatives serve as starting materials for synthesizing diverse heterocycles with high atom economy. These reactions not only exhibit the chemical flexibility of these compounds but also open new avenues for developing pharmaceuticals and materials science applications. The products of these syntheses are rigorously characterized to confirm their structures and potential uses (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-[(2-bromophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS/c21-17-9-5-4-8-16(17)13-23-19(26)14-27-20-11-10-18(24-25-20)22-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKEMRCTJQFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.